Cas no 135545-88-9 (Periandradulcin A)

Periandradulcin A structure
Periandradulcin A structure
Nome del prodotto:Periandradulcin A
Numero CAS:135545-88-9
MF:C56H82O22
MW:1107.23710012436
CID:143164
PubChem ID:3083240

Periandradulcin A Proprietà chimiche e fisiche

Nomi e identificatori

    • 29-Hydroxy-22-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-25-oxoolean-18-en-3-yl 6-deoxyhexopyranosyl-(1->2)pentopyranosyl-(1->2)hexopyranosiduronic acid
    • b-D-Glucopyranosiduronic acid, (3b,20b,22b)-29-hydroxy-22-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-25-oxoolean-18-en-3-ylO-6-deo
    • periandradulcin A
    • 2)- (9CI)
    • 2)-O-b-D-xylopyranosyl-(1&reg
    • 29-hydroxy-22-{[(4-hydroxy-3,5-dimethoxyphenyl)carbonyl]oxy}-25-oxoolean-1
    • 3-O-beta-(alpha-L-Rhamnopyranosyl(1-2)-beta-D-xylopyranosyl(1-2)-beta-D-glucuronopyranosyl)-30-hydroxy-25-formylolean-18-ene-22-beta-O-syringate
    • b-D-Glucopyranosiduronic acid, (3b,20b,22b)-29-hydroxy-22-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-25-oxoolean-18-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1&reg
    • beta-D-Glucopyranosiduronic acid, (3beta,20beta,22beta)-29-hydroxy-22-((4-hydroxy-3,5-dimethoxybenzoyl)oxy)-25-oxoolean-18-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-beta-D-xylopyranosyl-(1-2)-
    • 135545-88-9
    • 6-[[14b-formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
    • Periandradulcin A
    • Inchi: InChI=1S/C56H82O22/c1-25-36(60)39(63)42(66)48(73-25)77-44-37(61)29(59)22-72-49(44)78-45-41(65)40(64)43(46(67)68)76-50(45)75-34-13-15-56(24-58)32(51(34,2)3)12-14-55(7)33(56)11-10-27-28-20-52(4,23-57)21-35(53(28,5)16-17-54(27,55)6)74-47(69)26-18-30(70-8)38(62)31(19-26)71-9/h18-20,24-25,27,29,32-37,39-45,48-50,57,59-66H,10-17,21-23H2,1-9H3,(H,67,68)
    • Chiave InChI: LZTRWBPIEBHLJP-UHFFFAOYSA-N
    • Sorrisi: COC1C=C(C(OC2CC(C)(CO)C=C3C4CCC5C6(CCC(OC7OC(C(=O)O)C(O)C(O)C7OC7OCC(O)C(O)C7OC7OC(C)C(O)C(O)C7O)C(C)(C)C6CCC5(C)C4(C)CCC23C)C=O)=O)C=C(OC)C=1O

Proprietà calcolate

  • Massa esatta: 1106.52986
  • Massa monoisotopica: 1106.529774
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 22
  • Conta atomi pesanti: 78
  • Conta legami ruotabili: 14
  • Complessità: 2200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 24
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 337
  • XLogP3: 3.1

Proprietà sperimentali

  • Densità: 1.44
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.629
  • PSA: 336.58
  • LogP: 2.11020
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited